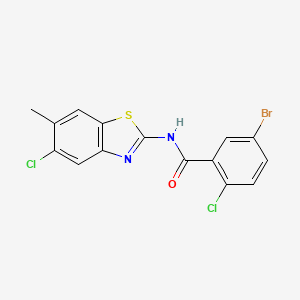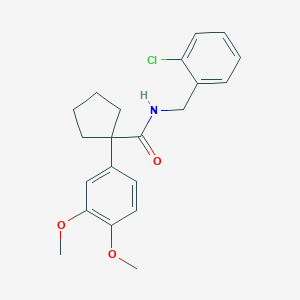![molecular formula C24H23N3O2 B3615281 4-tert-butyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3615281.png)
4-tert-butyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Overview
Description
4-tert-butyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as Compound 1, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Compound 1 is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
4-tert-butyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide 1 exerts its anti-tumor activity by inhibiting the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound 1 also induces apoptosis, or programmed cell death, in cancer cells. In addition, this compound 1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. This compound 1 has been shown to inhibit the activity of CK2 and COX-2, as mentioned above. In addition, this compound 1 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound 1 has also been shown to induce the expression of the tumor suppressor protein p53, which is involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide 1 has several advantages for lab experiments. This compound 1 is a small molecule that can be easily synthesized using various methods. This compound 1 has been shown to have anti-tumor activity against various cancer cell lines, making it a potential candidate for further study in cancer research. However, there are also limitations to using this compound 1 in lab experiments. This compound 1 has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood. Further studies are needed to determine the optimal dosage and administration route for this compound 1.
Future Directions
There are several future directions for research on 4-tert-butyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide 1. Further studies are needed to determine the optimal dosage and administration route for this compound 1. In addition, studies are needed to determine the pharmacokinetics and toxicity profile of this compound 1 in vivo. Further studies are also needed to determine the potential use of this compound 1 as a diagnostic tool for Alzheimer's disease. Finally, studies are needed to determine the potential use of this compound 1 in combination with other anti-cancer agents for the treatment of cancer.
Scientific Research Applications
4-tert-butyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide 1 has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound 1 has been shown to have anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound 1 has also been shown to have anti-inflammatory and analgesic effects. In addition, this compound 1 has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
4-tert-butyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-15-7-8-17(23-27-21-20(29-23)6-5-13-25-21)14-19(15)26-22(28)16-9-11-18(12-10-16)24(2,3)4/h5-14H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKFLRWRZJQKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-4-methoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3615206.png)

![N-(2-ethoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3615213.png)
![3-(2,6-dichlorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3615218.png)

![3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3615225.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B3615233.png)
![2,5-Dichloro-N-{2-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-methyl-benzenesulfonamide](/img/structure/B3615243.png)
![N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B3615246.png)
![N-{2-[(5-bromo-2-thienyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B3615271.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3615288.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3615298.png)
![4-isobutoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3615306.png)